Phenyl(pyridin-4-yl)methanone hydrochloride
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Overview
Description
Phenyl(pyridin-4-yl)methanone hydrochloride is a chemical compound with the molecular formula C12H9NO·HCl. It is a derivative of phenyl(pyridin-4-yl)methanone, which is known for its applications in various fields of scientific research. This compound is primarily used in proteomics research and is known for its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(pyridin-4-yl)methanone hydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with benzene in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Phenyl(pyridin-4-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of phenyl(pyridin-4-yl)methanone .
Scientific Research Applications
Phenyl(pyridin-4-yl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of phenyl(pyridin-4-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Phenyl(pyridin-4-yl)methanone hydrochloride can be compared with other similar compounds, such as:
(4-fluorophenyl)(pyridin-4-yl)methanone: This compound has a similar structure but includes a fluorine atom, which can alter its chemical properties and biological activity.
Phenyl(pyridin-3-yl)methanone: A structural isomer with the pyridine ring in a different position, leading to different reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Properties
Molecular Formula |
C12H10ClNO |
---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
phenyl(pyridin-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C12H9NO.ClH/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11;/h1-9H;1H |
InChI Key |
RDCJATBXRWHRNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=NC=C2.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.